3,5-Bis(trifluorométhyl)benzyl mercaptan

Vue d'ensemble

Description

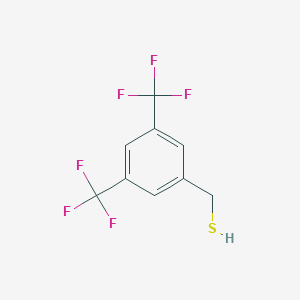

3,5-Bis(trifluoromethyl)benzyl mercaptan is a chemical compound with the molecular formula C₉H₆F₆S and a molecular weight of 260.2 g/mol . This compound is known for its unique properties, making it a valuable reagent in various organic synthesis reactions, a ligand in metal-catalyzed reactions, and a probe in fluorescence-based assays .

Applications De Recherche Scientifique

3,5-Bis(trifluoromethyl)benzyl mercaptan has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: This compound serves as a probe in fluorescence-based assays, helping to study protein interactions and modifications.

Medicine: Its thiol-reactive nature allows it to engage with cysteine residues in proteins, potentially modifying their structure and function, which can be useful in drug development and biochemical studies.

Mécanisme D'action

Target of Action

It has been used in the synthesis of a modified triazine-based covalent organic framework .

Mode of Action

It is known that the high electronegativity and large steric hindrance of 3,5-bis(trifluoromethyl)benzyl mercaptan can suppress the diffusion of polysulfides .

Biochemical Pathways

Its role in the synthesis of a covalent organic framework suggests it may influence the formation and stability of these structures .

Pharmacokinetics

Its predicted properties include a boiling point of 1817±350 °C and a density of 1392±006 g/cm3 .

Result of Action

Its use in the synthesis of a covalent organic framework suggests it may contribute to the improved capacity and cyclic stability of li–s batteries .

Action Environment

Its role in the synthesis of a covalent organic framework suggests it may be sensitive to conditions that affect the formation and stability of these structures .

Analyse Biochimique

Biochemical Properties

The precise mechanism of action underlying 3,5-Bis(trifluoromethyl)benzyl mercaptan’s effects remains incompletely understood. It is postulated that this compound acts as a thiol-reactive agent, engaging with cysteine residues present in proteins . This interaction has the potential to induce modifications in protein structure and function, thus affecting their overall behavior .

Cellular Effects

It is known that the compound can interact with proteins, potentially influencing cell function .

Molecular Mechanism

It is believed to act as a thiol-reactive agent, interacting with cysteine residues in proteins . This could lead to changes in protein structure and function, potentially affecting gene expression and enzyme activity .

Méthodes De Préparation

The synthesis of 3,5-Bis(trifluoromethyl)benzyl mercaptan typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with sodium hydrosulfide under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

3,5-Bis(trifluoromethyl)benzyl mercaptan undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide or iodine.

Reduction: It can be reduced back to the thiol form using reducing agents such as dithiothreitol (DTT).

Substitution: The mercaptan group can participate in nucleophilic substitution reactions, forming thioethers when reacted with alkyl halides.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity . Major products formed from these reactions include disulfides, thioethers, and other sulfur-containing derivatives .

Comparaison Avec Des Composés Similaires

3,5-Bis(trifluoromethyl)benzyl mercaptan can be compared with other similar compounds such as:

4-Trifluoromethylbenzyl mercaptan: Similar in structure but with a single trifluoromethyl group, it exhibits different reactivity and applications.

3,5-Bis(trifluoromethyl)benzenethiol: Another related compound with similar functional groups but different chemical properties and uses.

The uniqueness of 3,5-Bis(trifluoromethyl)benzyl mercaptan lies in its dual trifluoromethyl groups, which enhance its reactivity and make it a versatile reagent in various chemical and biological applications .

Activité Biologique

3,5-Bis(trifluoromethyl)benzyl mercaptan, also known as 3,5-bis(trifluoromethyl)benzenethiol, is an organosulfur compound characterized by a benzyl group with two trifluoromethyl substituents and a thiol (-SH) functional group. Its molecular formula is C₉H₆F₆S, and it has a molecular weight of approximately 260.2 g/mol. This compound exhibits unique chemical properties due to the presence of the trifluoromethyl groups, which enhance its stability and reactivity in biological systems.

The biological activity of 3,5-bis(trifluoromethyl)benzyl mercaptan primarily stems from its thiol-reactive nature . It is known to interact with cysteine residues in proteins, which are critical for maintaining protein structure and function. The thiol group can form covalent bonds with the sulfur-containing cysteine residues, potentially leading to modifications in protein activity.

Proposed Mechanisms:

- Cysteine Modification : By targeting cysteine residues, this compound may alter the conformation and function of proteins involved in various biochemical pathways.

- Antioxidant Activity : Similar to other thiols, it may exhibit antioxidant properties that protect cells from oxidative stress.

Applications in Research

3,5-Bis(trifluoromethyl)benzyl mercaptan has found applications across several fields:

- Proteomics Research : Utilized as a probe in fluorescence-based assays to study protein interactions and modifications.

- Organic Synthesis : Serves as a reagent in the formation of sulfur-containing compounds.

- Drug Development : Its ability to modify cysteine residues makes it a valuable tool in biochemical studies aimed at understanding drug interactions and mechanisms.

Safety and Handling

Due to its reactive nature, 3,5-bis(trifluoromethyl)benzyl mercaptan is classified as a hazardous substance. It can cause severe skin burns and eye damage upon contact. Proper safety precautions should be taken when handling this compound.

Comparative Analysis

To understand the unique properties of 3,5-bis(trifluoromethyl)benzyl mercaptan, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Key Properties |

|---|---|---|

| 3,5-Bis(trifluoromethyl)benzyl mercaptan | Structure | Thiol-reactive; modifies cysteine residues |

| 4-Trifluoromethylbenzyl mercaptan | Structure | Single trifluoromethyl group; different reactivity |

| 3,5-Bis(trifluoromethyl)benzenethiol | Structure | Similar functional groups; distinct chemical behavior |

Case Studies and Research Findings

Research on 3,5-bis(trifluoromethyl)benzyl mercaptan is still emerging, with limited specific studies published. However, the following findings highlight its potential:

- Protein Interaction Studies : Preliminary studies suggest that this compound can significantly alter protein functions by modifying cysteine residues, impacting cellular signaling pathways.

- Antioxidant Properties : Investigations into its antioxidant capabilities indicate that it may play a role in mitigating oxidative damage in cellular models.

- Synthetic Applications : Its utility as a reagent in organic synthesis has been demonstrated through various reactions yielding sulfur-containing compounds.

Propriétés

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6S/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-3,16H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNFDRDLZOVTKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375772 | |

| Record name | 3,5-Bis(trifluoromethyl)benzyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158144-84-4 | |

| Record name | 3,5-Bis(trifluoromethyl)benzyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 3,5-bis(trifluoromethyl)benzyl mercaptan interact with ZnO surfaces and what are the observed effects?

A1: While the exact binding mode of 3,5-bis(trifluoromethyl)benzyl mercaptan on ZnO is unclear [], its interaction leads to a significant increase in downwards band bending on all ZnO faces (Zn-polar, O-polar, and m-plane) []. This suggests a change in the electronic properties of the ZnO surface upon modification. The study also indicates that Zn-polar and m-plane ZnO surfaces might oxidize thiols more readily compared to the O-polar face, potentially influencing the binding interaction [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.